1-(4-acetylpiperazin-1-yl)-2-(6-bromo-1H-indol-1-yl)ethanone
Description
1-(4-acetylpiperazin-1-yl)-2-(6-bromo-1H-indol-1-yl)ethanone is a synthetic organic compound featuring a piperazine ring acetylated at the 4-position, connected via an ethanone bridge to a 6-bromo-substituted indole moiety. This structure combines two pharmacologically significant motifs:
- Piperazine: A heterocyclic ring known for enhancing solubility and modulating receptor interactions.
- 6-Bromoindole: The bromine substituent at the 6-position of the indole ring may influence electronic properties and binding affinity to biological targets.
The acetyl group on the piperazine enhances metabolic stability, while the ethanone linker provides structural rigidity. These features position the compound as a candidate for drug discovery, particularly in neurological or oncological research.
Properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(6-bromoindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2/c1-12(21)18-6-8-19(9-7-18)16(22)11-20-5-4-13-2-3-14(17)10-15(13)20/h2-5,10H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKFLTWVHAJTOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CN2C=CC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-acetylpiperazin-1-yl)-2-(6-bromo-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting with a suitable indole precursor, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Piperazine Derivative Formation: The piperazine ring can be acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Coupling Reaction: The final step involves coupling the brominated indole with the acetylated piperazine using a suitable linker, often facilitated by a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-acetylpiperazin-1-yl)-2-(6-bromo-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using agents like potassium permanganate.
Reduction: The bromine substituent can be reduced to a hydrogen atom using hydrogenation techniques.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of 1-(4-acetylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways involving indole derivatives.
Medicine: Potential use in drug discovery for targeting specific receptors or enzymes.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-acetylpiperazin-1-yl)-2-(6-bromo-1H-indol-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as G-protein coupled receptors or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
A. Piperazine Substituents
- 1-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone (): Replaces the acetyl group with a methyl group on the piperazine. Retains dual interactions with enzymes and receptors due to the indole-piperazine scaffold .
- 1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(7-methoxy-1H-indol-1-yl)ethanone (): Substitutes acetyl with a 4-chlorophenyl group on piperazine and adds a methoxy group at the indole’s 7-position. Impact: The chlorophenyl group enhances hydrophobic interactions, while the methoxy group alters electron distribution. This compound shows higher binding affinity to serotonin receptors compared to non-substituted analogs .
B. Indole Substitution Patterns
1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine ():
- Bromine at the 3-position of indole and a methylpropan-2-amine side chain.
- Impact : The 3-bromo substitution and amine side chain confer distinct reactivity (e.g., nucleophilic susceptibility) and biological activity, such as altered receptor selectivity .
- (4-benzylpiperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone (): Methyl group on the indole nitrogen and benzyl substitution on piperazine. The methylated indole nitrogen reduces hydrogen-bonding capacity .
C. Linker Modifications
- 2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone (): Replaces ethanone with a thioether linker and introduces an imidazole ring. Impact: The thioether linker increases flexibility, while the imidazole moiety enables metal coordination, broadening biological applications (e.g., antimicrobial activity) .
Key Observations :
- Acetyl vs. Methyl/Chlorophenyl on Piperazine : Acetylated derivatives (target compound) generally exhibit better metabolic stability, while methyl or aryl substitutions enhance lipophilicity and receptor engagement .
- Bromo Substitution Position : 6-Bromoindole (target) vs. 3-bromoindole () alters electronic properties and binding pocket compatibility.
- Ethanone Linker: Provides rigidity compared to flexible linkers (e.g., thioethers), favoring selective interactions but limiting conformational adaptability .
Biological Activity
1-(4-acetylpiperazin-1-yl)-2-(6-bromo-1H-indol-1-yl)ethanone is a synthetic compound notable for its unique structural features, which include a piperazine ring and an indole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent and enzyme inhibitor. This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H20BrN3O2, with a molecular weight of approximately 353.25 g/mol. The presence of a bromine atom at the 6-position of the indole ring significantly influences its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H20BrN3O2 |
| Molecular Weight | 353.25 g/mol |
| IUPAC Name | This compound |
Research indicates that the biological activity of this compound may involve several mechanisms:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially inhibiting bacterial growth by interfering with metabolic pathways.
- Enzyme Inhibition : It acts as an inhibitor for various enzymes, which may be critical in cancer and inflammatory processes. For instance, studies have shown its potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Structure-Activity Relationships (SAR)
The unique substitution pattern of this compound contributes to its distinct biological activities. Structural analogs have been synthesized to explore the effects of different substituents on biological efficacy:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| 1-(4-benzylpiperazin-1-yl)-2-(6-bromo-1H-indol-1-yl)ethanone | Benzyl group instead of acetyl group | Potentially different receptor binding profiles |
| 1-(4-methylpiperazin-1-yl)-2-(6-bromo-1H-indol-1-yl)ethanone | Methyl group instead of acetyl group | Varying lipophilicity affecting pharmacokinetics |
| 1-(4-ethylpiperazin-1-yl)-2-(6-bromo-1H-indol-1-yl)ethanone | Ethyl group instead of acetyl group | Altered biological activity due to steric effects |
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Antimicrobial Studies
In vitro studies demonstrated that this compound exhibited notable antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
Enzyme Inhibition Studies
Recent research highlighted that this compound effectively inhibits COX enzymes, with IC50 values indicating substantial potency. The structure was optimized to enhance selectivity and reduce side effects associated with traditional NSAIDs .
Q & A
Basic: What are the standard synthetic routes and characterization methods for 1-(4-acetylpiperazin-1-yl)-2-(6-bromo-1H-indol-1-yl)ethanone?
Answer:
The compound is typically synthesized via multi-step organic reactions, such as:
- Step 1: Condensation of 6-bromoindole with a bromoacetyl intermediate.
- Step 2: Coupling with 4-acetylpiperazine under nucleophilic substitution conditions.
Characterization Methods:
- Thin Layer Chromatography (TLC): Monitors reaction progress using silica gel plates and UV visualization .
- Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments (e.g., δ 7.35 ppm for aromatic protons) .
- Mass Spectrometry (MS): Confirms molecular weight via molecular ion peaks (e.g., [M+H]+ at m/z 403.2) .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Answer:
Optimization strategies include:
- Catalysts: Use of palladium catalysts for coupling steps (e.g., Suzuki-Miyaura for indole functionalization) .
- Temperature Control: Reflux in polar aprotic solvents (e.g., DMF at 80–100°C) to enhance reaction kinetics .
- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity product .
Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | 15–20% |
| Catalyst | Pd(PPh₃)₄ | 25–30% |
| Temperature | 80°C | 10–12% |
Advanced: How is X-ray crystallography used to resolve structural ambiguities in piperazine-indole derivatives?
Answer:
Single-crystal X-ray diffraction (SC-XRD) provides atomic-level resolution:
- Sample Preparation: Crystallize the compound in ethanol/water mixtures .
- Data Collection: Use Mo Kα radiation (λ = 0.71073 Å) at 113 K to minimize thermal motion .
- Refinement: Software like SHELXL refines bond angles and torsional strains (e.g., C–N bond length: 1.515 Å) .
Key Findings:
- Piperazine rings adopt chair conformations, while indole moieties exhibit planar geometry .
- Halogen (Br) positioning affects intermolecular interactions (e.g., Br···π contacts stabilize crystal packing) .
Basic: What in vitro assays are suitable for assessing the biological activity of this compound?
Answer:
- Receptor Binding Assays: Radioligand displacement studies (e.g., competition with [³H]spiperone for dopamine receptors) .
- Enzyme Inhibition: Fluorescence-based assays (e.g., acetylcholinesterase inhibition using Ellman’s reagent) .
- Cytotoxicity Screening: MTT assay on cancer cell lines (e.g., IC₅₀ determination in HeLa cells) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?
Answer:
Methodological Approach:
Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)) .
Solvent Effects: Account for deuterated solvent interactions (e.g., CDCl₃ vs. DMSO-d₆) that alter proton environments .
Dynamic Effects: Use variable-temperature NMR to identify conformational flexibility causing signal splitting .
Example:
Discrepancies in δ 4.05 ppm (methylene protons) may arise from rotameric equilibria, resolved by NOESY correlations .
Advanced: How does structural modification (e.g., bromine substitution) influence the compound’s pharmacological profile?
Answer:
Structure-Activity Relationship (SAR) Insights:
- Bromine at C6: Enhances lipophilicity (logP ↑ 0.5 units) and receptor binding affinity (e.g., 5-HT₂A Ki = 12 nM vs. 45 nM for non-brominated analogs) .
- Acetylpiperazine: Improves metabolic stability by reducing CYP3A4-mediated oxidation .
Table 2: Substituent Effects on Bioactivity
| Substituent | Target Affinity (Ki, nM) | Metabolic Stability (t₁/₂, h) |
|---|---|---|
| 6-Bromoindole | 12 (5-HT₂A) | 4.8 |
| 5-Fluoroindole | 28 (5-HT₂A) | 3.2 |
Basic: Which analytical techniques are recommended for monitoring reaction intermediates?
Answer:
- High-Performance Liquid Chromatography (HPLC): Quantifies intermediates with C18 columns and UV detection (λ = 254 nm) .
- Infrared Spectroscopy (IR): Tracks carbonyl formation (e.g., ν(C=O) at 1680–1700 cm⁻¹) .
Advanced: How should researchers handle air-sensitive intermediates during synthesis?
Answer:
- Schlenk Techniques: Use inert gas (N₂/Ar) for moisture-sensitive steps (e.g., Grignard reactions) .
- Storage: Seal intermediates under vacuum or in flame-dried glassware with molecular sieves .
- Real-Time Monitoring: In situ FTIR or Raman spectroscopy to avoid exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
